BenchChemオンラインストアへようこそ!

S 17092

Selectivity PEP inhibitor DPP-IV

S 17092 is the definitive PEP inhibitor for translational neurodegenerative research. It uniquely offers validated human pharmacodynamic data—improving verbal memory and modulating EEG alpha band—alongside a clean selectivity profile free from DPP-IV or ACE off-target activity. Its 9–31 hr half-life supports once-daily oral dosing in chronic models. Choose S 17092 when clinical relevance and precise interrogations of neuropeptide pathways are non-negotiable.

Molecular Formula C22H28N2O2S
Molecular Weight 384.5 g/mol
CAS No. 176797-26-5
Cat. No. B1680377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 17092
CAS176797-26-5
Synonyms(2S,3aS,7aS)-1-(((R,R)-2-phenylcyclopropyl)carbonyl)-2-((thiazolidin-3-yl)carbonyl)octahydro-1H-indole
S 17092
S 17092-1
S17092-1
Molecular FormulaC22H28N2O2S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5
InChIInChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2/t16-,17-,18+,19-,20-/m0/s1
InChIKeyNXSXRIHXEQSYEZ-KNJMJIDISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S 17092: A Potent and Selective Prolyl Endopeptidase Inhibitor for Cognitive Research Procurement


S 17092 (CAS 176797-26-5) is a small-molecule perhydroindol carboxylic derivative that acts as a highly potent and selective inhibitor of prolyl endopeptidase (PEP, EC 3.4.21.26), also known as prolyl oligopeptidase (POP) . It exhibits an IC50 of 1.2 nM and a Ki of 1.0-1.5 nM against human brain PEP [1]. The compound was advanced to Phase I clinical trials by Servier as an orally active agent for cognitive disorders associated with cerebral aging, demonstrating a favorable safety profile and central pharmacodynamic effects in elderly volunteers [2][3].

Why S 17092 Cannot Be Casually Substituted by Other PEP Inhibitors


Prolyl endopeptidase inhibitors are not a functionally interchangeable class. S 17092 demonstrates a specific profile of potency, selectivity, and validated clinical translation that distinguishes it from both early-generation tool compounds and more recent analogs. Substituting S 17092 with a different PEP inhibitor carries a high risk of confounding experimental outcomes due to differences in selectivity (e.g., off-target activity against DPP-IV) [1], pharmacokinetic properties (e.g., brain penetration, half-life) [2], or a lack of established human pharmacodynamic data [3]. Procurement decisions must be guided by the specific quantitative evidence detailed below to ensure the chosen reagent aligns with the experimental model and translational objectives.

S 17092 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


S 17092 vs. Z-Pro-prolinal (ZPP): A 5-Fold Gain in Selectivity Over DPP-IV

S 17092 exhibits significantly improved selectivity over the off-target protease dipeptidyl peptidase-IV (DPP-IV) compared to the first-generation PEP inhibitor Z-Pro-prolinal (ZPP). The selectivity ratio (PEP Ki / DPP-IV Ki) is approximately 5-fold higher for S 17092 . Specifically, S 17092 shows no activity against DPP-IV and other peptidases (aminopeptidases B and M, ACE, calpains) at concentrations up to 10 µM, whereas ZPP is known to have measurable DPP-IV inhibitory activity [1].

Selectivity PEP inhibitor DPP-IV off-target

S 17092 vs. Valproic Acid (VPA): A Million-Fold Difference in PEP Affinity

In a direct comparative study measuring inhibition of prolyl endopeptidase (PE) activity, S 17092 demonstrated a Ki of ~1 nM, whereas the widely used mood stabilizer and HDAC inhibitor valproic acid (VPA) exhibited a Ki of ~1 mM against the same enzyme [1]. This represents a 1,000,000-fold difference in affinity.

Potency PEP inhibitor COPD valproic acid

S 17092 vs. JTP-4819: Clinical Translation and Human CNS Activity

S 17092 is distinguished from the preclinical PEP inhibitor JTP-4819 by its advancement to Phase I clinical trials, which provided direct human pharmacodynamic evidence of central nervous system (CNS) activity [1]. In a double-blind, placebo-controlled study in elderly healthy volunteers (n=36), a single 100 mg oral dose of S 17092 induced a statistically significant increase in EEG alpha band power relative to placebo, confirming brain penetration and target engagement in humans [2]. No such human EEG data exists for JTP-4819.

Clinical validation CNS activity Phase I PEP inhibitor

S 17092 vs. Prolyl Endopeptidase-like (PrepL): Evidence for PEP-Specific Binding

S 17092 demonstrates selectivity for prolyl endopeptidase (PEP, also known as Prep) over the closely related peptidase, prolyl endopeptidase-like (PrepL) [1]. This is a critical differentiation, as many PEP inhibitors exhibit cross-reactivity with PrepL, complicating the interpretation of PEP-specific pharmacology. The selectivity of S 17092 for Prep over PrepL has been experimentally verified and utilized to deconvolve Prep-specific substrates in the CNS [2].

Selectivity PrepL off-target PEP

Recommended Research and Industrial Use Cases for S 17092


Cognitive Aging and Memory Impairment Studies Requiring Clinically Validated Target Engagement

S 17092 is the optimal PEP inhibitor for studies modeling age-related cognitive decline or neurodegenerative memory impairment. Its selection is justified by its demonstrated ability to improve performance in human verbal memory tasks (delayed word recall and word recognition) at a 1200 mg dose, and its acute increase in EEG alpha band activity at a 100 mg dose, providing direct evidence of CNS target engagement [1][2]. This human data, combined with extensive preclinical validation in aged rodents and MPTP-treated monkeys [3], makes it uniquely suited for translational research where clinical relevance is paramount.

PEP-Selective Pharmacological Studies with Minimal DPP-IV or PrepL Off-Target Interference

For experiments requiring precise interrogation of PEP-mediated pathways, S 17092 offers a distinct advantage over other PEP inhibitors like Z-Pro-prolinal (ZPP) due to its superior selectivity profile. It exhibits no inhibitory activity against DPP-IV, aminopeptidases, or ACE at concentrations up to 10 µM [4], and is selective for PEP over the closely related PrepL [5]. This clean selectivity profile reduces confounding variables, ensuring that observed phenotypic effects can be more confidently attributed to PEP inhibition.

In Vivo PEP Inhibition Studies in Rodent Models Requiring Oral Administration and Sustained Effect

S 17092 is a proven tool for in vivo studies requiring sustained PEP inhibition via oral dosing. A Phase I clinical study established a terminal half-life (t1/2) ranging from 9 to 31 hours after a single dose and 7 to 18 hours after repeated dosing, supporting once-daily administration schedules [2]. This pharmacokinetic profile, combined with its oral bioavailability, makes it a practical choice for chronic dosing studies in animal models, avoiding the need for invasive administration routes or frequent re-dosing.

Research on Neuropeptide Catabolism Involving Substance P and α-MSH

S 17092 is specifically validated for studies focused on the PEP-mediated degradation of substance P (SP) and α-melanocyte-stimulating hormone (α-MSH). It has been shown to significantly elevate SP- and α-MSH-like immunoreactivity in the frontal cortex and hypothalamus of rats at a dose of 30 mg/kg . This established pharmacodynamic effect makes it the inhibitor of choice for researchers investigating the role of these neuropeptides in pain, inflammation, feeding, or cognition, where precise control over their catabolism is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 17092

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.